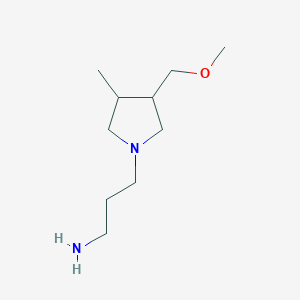
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a pyrrolidine ring substituted with a methoxymethyl group and a methyl group, along with a propan-1-amine chain. Amines are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable alkyl halide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Starting Materials: Pyrrolidine, methoxymethyl chloride, methyl iodide, and propan-1-amine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C) to facilitate the nucleophilic substitution.
Catalysts: A base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) is often used to deprotonate the amine and enhance its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
化学反応の分析
Types of Reactions
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to convert any oxo derivatives back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral medium.
Reduction: LiAlH_4 in anhydrous ether or NaBH_4 in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the amine.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and surfactants.
作用機序
The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(Methoxymethyl)pyrrolidine
- 4-Methylpyrrolidine
- Propan-1-amine
Uniqueness
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methyl groups on the pyrrolidine ring, along with the propan-1-amine chain, differentiates it from other similar compounds and may enhance its reactivity and specificity in various applications.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-9-6-12(5-3-4-11)7-10(9)8-13-2/h9-10H,3-8,11H2,1-2H3 |
InChIキー |
SSRRAHXBOCHIBQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1COC)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


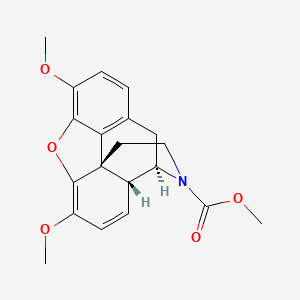
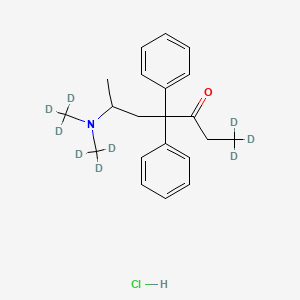

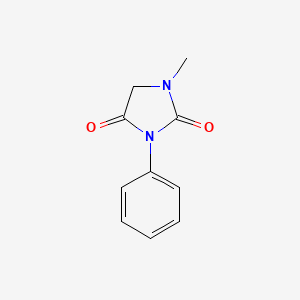
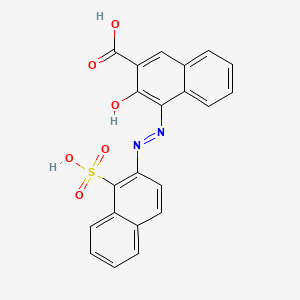
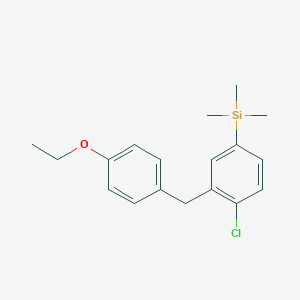
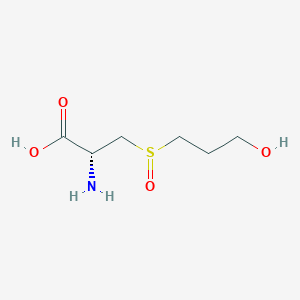

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

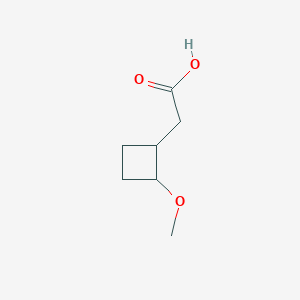

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
